N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4-dimethoxybenzamide
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Overview
Description
N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a cyanopyrimido group fused to a benzimidazole ring, and a dimethoxybenzamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the cyanopyrimido group: This step involves the cyclization of the benzimidazole derivative with a cyanopyrimidine precursor under basic conditions.
Attachment of the dimethoxybenzamide moiety: This final step involves the coupling of the intermediate with 3,4-dimethoxybenzoic acid or its derivatives using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the dimethoxybenzamide moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. It may act by:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interfering with DNA or RNA synthesis: Leading to cell cycle arrest or apoptosis.
Modulating signaling pathways: Affecting cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-4-methylbenzamide
- N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-4-isobutoxy-3-methoxybenzamide
- N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-2-methoxy-5-nitrobenzamide
Uniqueness
N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide moiety, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
303059-23-6 |
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Molecular Formula |
C20H15N5O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H15N5O3/c1-27-16-8-7-12(9-17(16)28-2)19(26)23-18-13(10-21)11-25-15-6-4-3-5-14(15)22-20(25)24-18/h3-9,11H,1-2H3,(H,22,23,24,26) |
InChI Key |
QQRHDVBTZSKFIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N)OC |
Origin of Product |
United States |
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